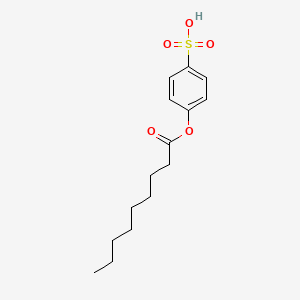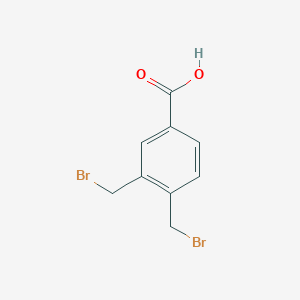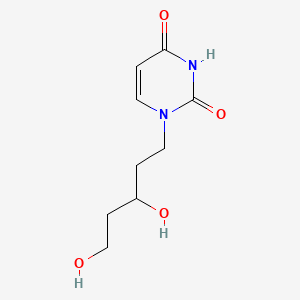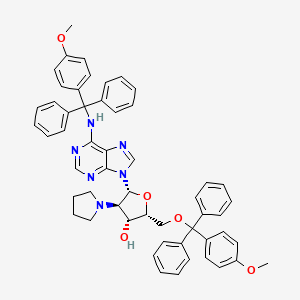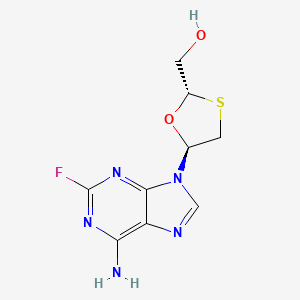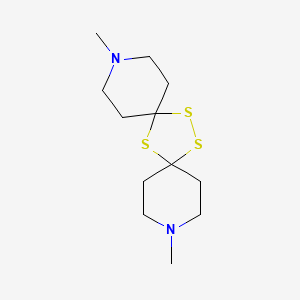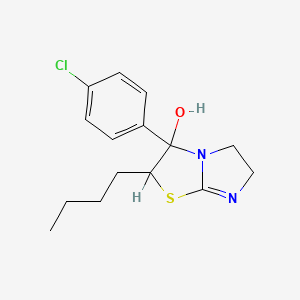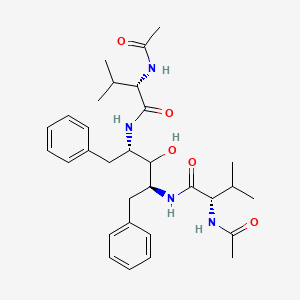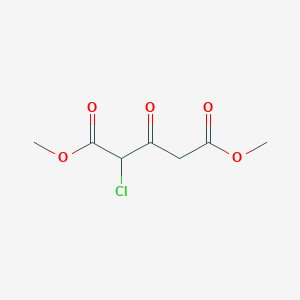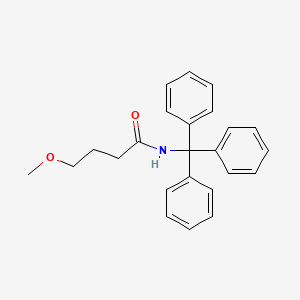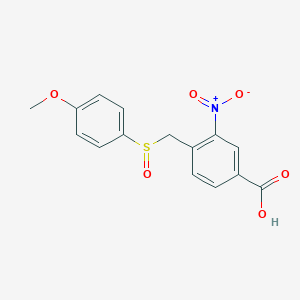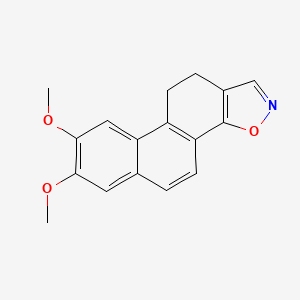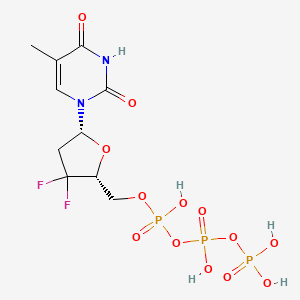![molecular formula C17H10N4Na2O8S B15195425 Benzoic acid, 2-[(2-amino-5-hydroxy-7-sulfo-1-naphthalenyl)azo]-5-nitro-, disodium salt CAS No. 67875-25-6](/img/structure/B15195425.png)
Benzoic acid, 2-[(2-amino-5-hydroxy-7-sulfo-1-naphthalenyl)azo]-5-nitro-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 2-[(2-amino-5-hydroxy-7-sulfonato-1-naphthyl)azo]-5-nitrobenzoate is a synthetic azo compound. It is characterized by its vibrant color and is commonly used in various industrial applications, particularly as a dye. The compound’s structure includes a naphthalene ring and a benzoate group, linked by an azo bond, which is responsible for its chromophoric properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2-[(2-amino-5-hydroxy-7-sulfonato-1-naphthyl)azo]-5-nitrobenzoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-amino-5-hydroxy-7-sulfonato-1-naphthylamine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 5-nitrobenzoic acid under alkaline conditions to form the azo compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pH levels, which are crucial for the stability of the diazonium intermediate and the efficiency of the coupling reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 2-[(2-amino-5-hydroxy-7-sulfonato-1-naphthyl)azo]-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction of the azo bond can lead to the formation of corresponding amines.
Substitution: The sulfonate and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Disodium 2-[(2-amino-5-hydroxy-7-sulfonato-1-naphthyl)azo]-5-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, food, and cosmetics.
Wirkmechanismus
The compound exerts its effects primarily through its azo bond, which can undergo reversible cleavage under certain conditions. This property is exploited in various applications, such as pH indicators and drug delivery systems. The molecular targets and pathways involved include interactions with cellular proteins and enzymes, which can lead to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 4-amino-3-hydroxy-1-naphthalenesulfonate
- Disodium 4-nitro-1-naphthalenesulfonate
- Disodium 2-hydroxy-1-naphthalenesulfonate
Uniqueness
Disodium 2-[(2-amino-5-hydroxy-7-sulfonato-1-naphthyl)azo]-5-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its vibrant color and stability make it particularly valuable in dye applications, while its ability to form stable complexes with drugs highlights its potential in medical research .
Eigenschaften
CAS-Nummer |
67875-25-6 |
|---|---|
Molekularformel |
C17H10N4Na2O8S |
Molekulargewicht |
476.3 g/mol |
IUPAC-Name |
disodium;6-amino-5-[(2-carboxy-4-nitrophenyl)diazenyl]-8-oxidonaphthalene-2-sulfonate |
InChI |
InChI=1S/C17H12N4O8S.2Na/c18-13-7-15(22)11-6-9(30(27,28)29)2-3-10(11)16(13)20-19-14-4-1-8(21(25)26)5-12(14)17(23)24;;/h1-7,22H,18H2,(H,23,24)(H,27,28,29);;/q;2*+1/p-2 |
InChI-Schlüssel |
ZTEYHIMDTCOIKX-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)N=NC2=C3C=CC(=CC3=C(C=C2N)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


